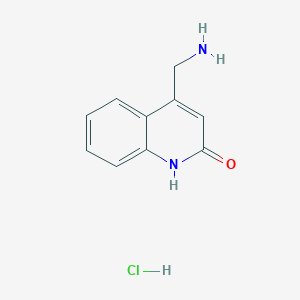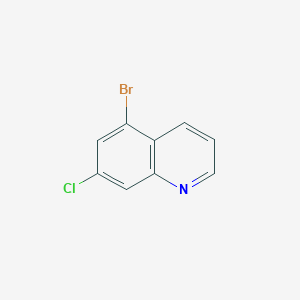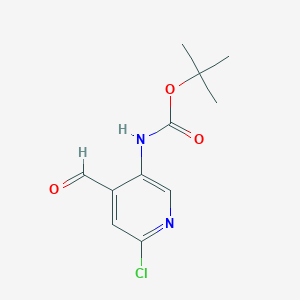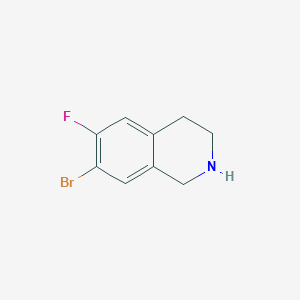
7-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline
概要
説明
“7-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline” is a chemical compound with the molecular weight of 230.08 . It is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The IUPAC name for this compound is “6-bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline” and its InChI code is "1S/C9H9BrFN/c10-8-3-6-1-2-12-5-7 (6)4-9 (8)11/h3-4,12H,1-2,5H2" .Physical And Chemical Properties Analysis
The compound is a solid . It has a molecular weight of 230.08 and 212.09 . The melting point is 32-35°C and the predicted boiling point is 282.9±40.0 °C . It is insoluble in water .科学的研究の応用
Pharmaceutical Intermediates
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents . Its structure is pivotal in the construction of complex molecules that can interact with biological systems, leading to potential therapeutic agents. For instance, modifications of this compound can lead to the development of drugs with potential anti-inflammatory or neuroprotective properties.
Organic Synthesis
In organic chemistry, 7-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline is used to introduce the isoquinoline scaffold into larger molecules . This scaffold is a key structural motif found in many natural products and medicinal compounds, making it a valuable target for synthetic organic chemists.
Material Science
The bromo and fluoro substituents on the tetrahydroisoquinoline core can be utilized in material science research, particularly in the development of novel polymers or small molecule organic semiconductors . These materials could have applications in electronics, photonics, or as sensors.
Biochemical Research
In biochemistry, this compound can be used to study enzyme-substrate interactions, particularly with enzymes that recognize the isoquinoline structure . This can provide insights into enzyme mechanisms and aid in the design of enzyme inhibitors.
Pharmacology
The compound’s structure is conducive to modification, allowing researchers to create derivatives with a wide range of pharmacological activities . These activities include anti-bacterial, anti-viral, anti-fungal, and anti-cancer properties, which are essential for developing new medications.
Environmental Science
While not directly used in environmental science, the synthesis and breakdown of this compound can be studied to understand its environmental impact . Research can be conducted to ensure that its use in industrial processes does not lead to harmful environmental byproducts.
Analytical Chemistry
7-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline: can be used as a standard or reagent in analytical techniques such as HPLC or LC-MS to calibrate instruments or to develop new analytical methods . This is crucial for the accurate measurement of pharmaceuticals in biological samples.
Neurological Research
Given the importance of isoquinoline structures in neurological pathways, this compound can be used in the study of neurodegenerative diseases . It can serve as a lead compound for the development of drugs targeting neurological disorders such as Parkinson’s or Alzheimer’s disease.
Safety And Hazards
特性
IUPAC Name |
7-bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFN/c10-8-3-7-5-12-2-1-6(7)4-9(8)11/h3-4,12H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKJGCPZYHYIKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC(=C(C=C21)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(pyrrolidin-2-yl)-4-[2-(trifluoromethyl)phenyl]-1H-imidazole dihydrochloride](/img/structure/B1525984.png)
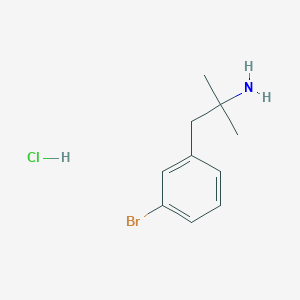
![[3-(Pentan-3-yl)-1,2-oxazol-5-yl]methanamine](/img/structure/B1525986.png)
![1-[4-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one hydrochloride](/img/structure/B1525987.png)
![5-Amino-2-[4-(trifluoromethyl)phenoxy]benzonitrile](/img/structure/B1525990.png)
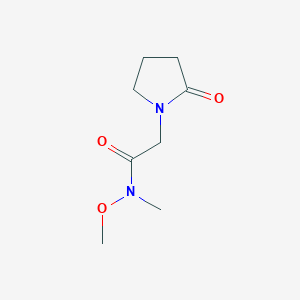
amine](/img/structure/B1525994.png)
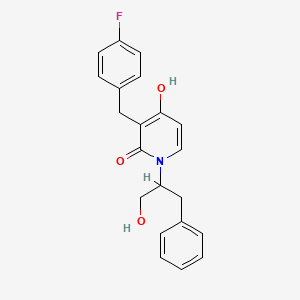
![3-[(Methylsulfanyl)methyl]-1-benzothiophene-2-carboxylic acid](/img/structure/B1525999.png)
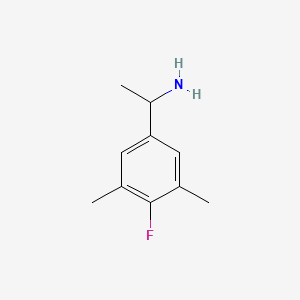
![tert-butyl N-({2,4-dioxo-1,3-diazaspiro[4.5]decan-6-yl}methyl)carbamate](/img/structure/B1526001.png)
